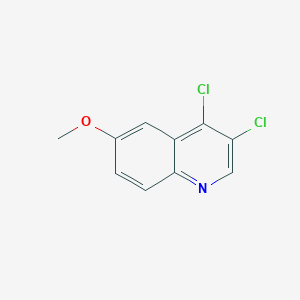

3,4-Dichloro-6-methoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Materials Science

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents and advanced materials. google.com Its presence in a multitude of natural products, most notably the antimalarial alkaloid quinine, spurred extensive research into its synthetic derivatives. nih.gov This exploration has led to the discovery of a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. nih.govmdpi.com The structural rigidity and the ability to interact with various biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions make the quinoline scaffold a highly "druggable" molecule. nih.gov This has resulted in a significant number of quinoline-based drugs reaching the market for a variety of diseases. nih.gov

Beyond its pharmaceutical importance, the quinoline scaffold is also a valuable component in materials science. Its unique photophysical properties, including fluorescence and phosphorescence, have led to its incorporation into organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. The ability to tune these properties through chemical modification makes quinolines attractive for the design of smart materials with specific functionalities.

The Role of Halogenation and Alkoxylation in Modulating Quinoline Bioactivity

The introduction of halogen atoms and alkoxy groups onto the quinoline core is a well-established strategy for fine-tuning its physicochemical and biological properties. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position and nature of the halogen substituent can drastically alter the biological activity of a quinoline derivative. For instance, the presence of chlorine atoms can enhance the anticancer and antibacterial potency of certain quinoline compounds.

Alkoxylation, the introduction of an alkoxy group (such as methoxy), can also profoundly influence a molecule's properties. Methoxy (B1213986) groups can alter solubility, membrane permeability, and metabolic pathways. They can also participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity and selectivity. The interplay between halogenation and alkoxylation can lead to synergistic effects, creating derivatives with unique and enhanced biological profiles.

Overview of Research Trajectories for 3,4-Dichloro-6-methoxyquinoline and Related Analogs

Research into halogenated and methoxy-substituted quinolines is a vibrant and ongoing field. Scientists are continuously exploring the synthesis of novel analogs and evaluating their potential in various therapeutic areas. The focus often lies in understanding the structure-activity relationships (SAR), which dictate how specific substitutions influence biological outcomes.

While direct and extensive research on the specific biological activities of this compound is not widely published, its structure suggests it is a valuable intermediate in the synthesis of more complex molecules. The dichloro and methoxy functionalities provide reactive handles for further chemical modifications, allowing for the creation of a library of derivatives. Research on closely related analogs, such as other dichlorinated or methoxylated quinolines, has shown promising results in areas like cancer and infectious diseases. For example, various 2,4-dichloroquinoline (B42001) derivatives have been synthesized and investigated for their cytotoxic effects. pharmacompass.com Similarly, numerous 6-methoxyquinoline (B18371) analogs have been evaluated as potential P-glycoprotein inhibitors and for other biological activities. nih.gov The study of this compound and its potential derivatives fits within the broader research trajectory of developing novel quinoline-based compounds with tailored biological activities.

Physicochemical Properties of this compound

The fundamental properties of a chemical compound dictate its behavior and potential applications. For this compound, these properties are rooted in its distinct molecular structure.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇Cl₂NO | pharmacompass.com |

| Molecular Weight | 228.07 g/mol | pharmacompass.com |

| CAS Number | 927800-57-5 | |

| Appearance | Crystalline solid | pharmacompass.com |

| Crystal System | Triclinic | pharmacompass.com |

| Space Group | P-1 | pharmacompass.com |

| Unit Cell Dimensions | a = 7.431(2) Å, b = 8.889(2) Å, c = 9.083(4) Å | pharmacompass.com |

| α = 116.660(19)°, β = 102.301(2)°, γ = 104.150(14)° | pharmacompass.com | |

| Calculated Density | 1.575 g/cm³ | pharmacompass.com |

Synthesis of this compound

While a specific, detailed synthetic procedure for this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similar quinoline derivatives. A common and versatile approach involves the cyclization of an appropriately substituted aniline (B41778) with a dicarbonyl compound or its equivalent.

A plausible synthetic route would start from p-anisidine (B42471) (4-methoxyaniline). A general method for synthesizing 2,4-dichloroquinolines involves a one-pot reaction of an aryl amine with malonic acid in the presence of excess phosphorus oxychloride, which acts as both a cyclizing and chlorinating agent. pharmacompass.com Adapting this method, the reaction of p-anisidine with malonic acid and phosphorus oxychloride would be expected to yield this compound.

The general reaction scheme is as follows:

p-anisidine + Malonic Acid + POCl₃ → this compound

This reaction likely proceeds through the formation of a malondianilide intermediate, followed by cyclization and subsequent chlorination by the phosphorus oxychloride. The purification of the final product would typically involve crystallization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Crystal Structure Analysis: X-ray crystallography has provided definitive proof of the compound's structure, revealing a planar quinoline ring system with the chlorine atoms at positions 3 and 4, and the methoxy group at position 6. The crystal packing is stabilized by π–π stacking interactions. pharmacompass.com

While specific NMR and IR spectra for this compound are not widely published, the expected signals can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system, as well as a singlet in the upfield region for the methoxy group protons.

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the quinoline core and one for the methoxy group carbon. The positions of these signals would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.

IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-Cl stretching, C-O-C stretching of the methoxy group, and various C=C and C=N stretching vibrations of the quinoline ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (228.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Research Findings on Related Analogs

While direct biological studies on this compound are scarce, research on its structural analogs provides valuable insights into its potential activities.

A number of studies have focused on the synthesis and biological evaluation of various halogenated and methoxy-substituted quinolines. For instance, a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potential P-glycoprotein inhibitors, which are involved in multidrug resistance in cancer. nih.gov The synthesis of these compounds often involves the Doebner reaction, where a substituted benzaldehyde, an aniline (like p-anisidine), and pyruvic acid are reacted. nih.gov

Furthermore, research on other dichlorinated quinolines has demonstrated their potential as intermediates in the synthesis of biologically active compounds. For example, 2,4-dichloroquinolines are known to be versatile precursors for the synthesis of various substituted quinolines with potential anticancer and antimicrobial activities. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The study of analogs such as 4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-(3-chloropropoxy)quinoline-3-carbonitrile highlights the use of dichlorinated building blocks in constructing more complex molecules with potential pharmacological applications.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJQWGJDRUJPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590614 | |

| Record name | 3,4-Dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-57-5 | |

| Record name | 3,4-Dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,4 Dichloro 6 Methoxyquinoline

Classical and Established Quinoline (B57606) Synthesis Pathways Relevant to Dichloro- and Methoxyquinoline Formation

The traditional methods for quinoline synthesis, many named after their discoverers, form the foundation for constructing the quinoline core. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents. nih.gov Their application to the synthesis of 3,4-dichloro-6-methoxyquinoline would necessitate the use of appropriately substituted precursors.

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgslideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. researchgate.net

For the synthesis of this compound, a potential starting material would be 2,3-dichloro-4-methoxyaniline. The Skraup reaction of this aniline would theoretically yield the desired product. However, the reaction is known for being exothermic and sometimes violent, although the use of moderators like ferrous sulfate (B86663) can help control the reaction rate. orgsyn.org A modified, greener Skraup reaction using water as a solvent under microwave irradiation has also been developed, which could offer a more controlled alternative. rsc.org A patented method for synthesizing 6-methoxyquinoline (B18371) from p-methoxyaniline highlights the applicability of the Skraup reaction for methoxy-substituted quinolines. google.com

An alternative approach involves performing the Skraup reaction on p-anisidine (B42471) (4-methoxyaniline) to first form 6-methoxyquinoline, which would then require subsequent chlorination. Site-selective chlorination of the quinoline ring at the 3 and 4-positions would be a significant challenge, likely resulting in a mixture of chlorinated products. nih.gov

The Friedländer synthesis is one of the most straightforward methods for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. researchgate.netwikipedia.org Its versatility allows for the preparation of a wide variety of substituted quinolines. jocpr.comresearchgate.net

To construct this compound via this route, a plausible strategy would involve the reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with a highly chlorinated ketone, such as 1,1-dichloroacetone. The initial step would be an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. organic-chemistry.org The regioselectivity of the cyclization would be a critical factor to control.

Various catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, including Lewis acids, p-toluenesulfonic acid, and molecular iodine. organic-chemistry.orgiipseries.org The reaction can also be performed under solvent-free conditions or with microwave assistance, which aligns with greener chemistry principles. organic-chemistry.orgacs.org

| Synthesis Method | Key Reactants | General Product | Potential Application for this compound Synthesis |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Quinoline (unsubstituted in hetero-ring) | Reaction of 2,3-dichloro-4-methoxyaniline; or post-synthesis chlorination of 6-methoxyquinoline. |

| Friedländer Condensation | 2-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Substituted Quinoline | Condensation of 2-amino-5-methoxybenzaldehyde with a chlorinated ketone. researchgate.net |

| Knorr Synthesis | β-Ketoanilide, H₂SO₄ | 2-Hydroxyquinoline (B72897) | Formation of 6-methoxy-2-hydroxyquinoline from a p-anisidine-derived anilide, followed by multi-step chlorination. iipseries.orgwikipedia.org |

| Pfitzinger Synthesis | Isatin (B1672199), Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Reaction of 5-methoxyisatin, followed by decarboxylation and dichlorination. wikipedia.org |

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (a quinolin-2-one). iipseries.orgwikipedia.orgsynarchive.com The reaction mechanism is an intramolecular electrophilic aromatic substitution. wikipedia.org

Applying this method to the target compound would be a multi-step process. First, p-anisidine could be reacted with a suitable β-ketoester to form the corresponding β-ketoanilide. Cyclization of this intermediate via the Knorr synthesis would produce 6-methoxy-4-methyl-2-quinolinone (or a related derivative depending on the ketoester used). This quinolinone would then require extensive modification. The hydroxyl group at position 2 would need to be converted to a chlorine atom, and two additional chlorination steps would be required to introduce chlorine at positions 3 and 4. This pathway, while feasible, is lengthy and may suffer from low yields and poor regioselectivity during the chlorination stages. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to form a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline product. wikipedia.org

To synthesize this compound, one could start with 5-methoxyisatin. Reaction with an appropriate carbonyl compound under Pfitzinger conditions would yield a 6-methoxyquinoline-4-carboxylic acid derivative. researchgate.net This intermediate would then need to undergo subsequent chemical transformations, including chlorination at the 3-position and a chlorodecarboxylation at the 4-position. This represents a complex synthetic sequence requiring careful control of reaction conditions to achieve the desired dichlorinated product.

Modern and Sustainable Synthetic Approaches for Quinoline Scaffolds

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. acs.orgnih.gov These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials, often employing alternative energy sources like microwave irradiation. benthamdirect.comfrontiersin.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, known for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govacs.org The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. ijsat.org

MAOS has been successfully applied to numerous classical quinoline syntheses, including the Friedländer and Skraup reactions. rsc.orgorganic-chemistry.orgacs.org For instance, microwave-assisted Friedländer syntheses have been reported to produce polysubstituted quinolines with good yields in reaction times as short as 6 to 12 minutes. acs.org Similarly, a modified Skraup reaction in water under microwave irradiation has been shown to be an efficient and green method for preparing various quinolines. rsc.org The use of microwave irradiation can lead to higher yields compared to conventional heating methods. rsc.org This suggests that MAOS could be a highly effective strategy for optimizing the synthesis of this compound via the classical pathways discussed, potentially offering a faster and more efficient route to this complex heterocyclic scaffold. benthamdirect.comnih.gov

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl Ketone, β-Keto Ester | Montmorillonite K-10 catalyst, Ethanol (B145695), Moderate temperature | High yields (89-99%), recyclable catalyst. | researchgate.net |

| Skraup Reaction | Aniline derivative, Glycerol, H₂SO₄ | Water solvent, 200°C, 15 minutes | Green solvent, rapid reaction, good yields (10-66%). | rsc.org |

| Multi-component | Formyl-quinoline, Aminopyrimidine, Cyclic diketone | DMF, 125-135°C, 8-20 minutes | Catalyst-free, one-pot, rapid synthesis of complex hybrids. | acs.orgnih.gov |

| Multi-component | Dimedone, Acetanilide, Benzaldehydes | Triethylamine, 120°C, 5 minutes | Excellent yields, very short reaction time, environmentally sustainable. | ijsat.org |

Solvent-Free and Catalyst-Free Methodologies

In the pursuit of greener and more efficient chemical manufacturing, synthetic protocols that eliminate the need for solvents and catalysts are of paramount importance. These methodologies not only reduce environmental impact by minimizing hazardous waste but also simplify product purification and reduce costs.

Solvent-less reactions, often facilitated by microwave irradiation or mechanical grinding (grindstone chemistry), have been developed for the synthesis of the broader quinoline class. mdpi.comchegg.com These techniques promote reactions between neat reactants, often leading to shorter reaction times and high yields. mdpi.com For instance, the Biginelli reaction, a one-pot multicomponent condensation used to produce related N-containing heterocycles, has been successfully performed using grindstone chemistry without any solvent or catalyst. nih.gov This approach involves the thorough grinding of solid reactants, which can change the texture of the reaction mixture to a semisolid state, driving the reaction to completion. nih.gov Similarly, microwave-assisted synthesis has been shown to efficiently produce N-substituted aldimines, precursors in some heterocyclic syntheses, from neat reactants in minutes with high yields. nih.gov

While classical Friedländer annulations for quinoline synthesis often required high temperatures and acid or base catalysts, modern variations aim to circumvent these harsh conditions. mdpi.com The development of catalyst-free and solvent-free approaches represents a significant step towards sustainable chemical production, although specific application to this compound synthesis requires further investigation.

Table 1: Examples of Solvent-Free and Catalyst-Free Methodologies in Heterocycle Synthesis

| Reaction Type | Reactants | Conditions | Product Type | Yield | Reference |

| Grindstone Condensation | Aldehyde, Dimedone, Thiourea | Grinding, Solvent-Free, Catalyst-Free | Octahydroquinazolinone | Good | nih.gov |

| Microwave-Assisted Imination | Non-volatile amines, Aromatic aldehydes | Microwave, 100°C, 8 min, Neat | N-substituted aldimines | 75-100% | nih.gov |

| Thermal Condensation | 2-aminoacetophenone, Dimedone | 100°C, 30 min, CsI catalyst (can be catalyst-free) | Substituted Quinoline | High | chegg.com |

Applications of Ionic Liquids and Photocatalytic Synthesis

Ionic Liquids in Quinoline Synthesis

Room-temperature ionic liquids (ILs) have emerged as versatile and environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.netmdpi.com Their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating power, make them ideal media for a variety of organic reactions. mdpi.comwikipedia.org In the context of quinoline synthesis, ILs can act as both the solvent and a promoter or catalyst for the reaction.

The Friedländer annulation, a key reaction for synthesizing quinolines, has been successfully promoted using 1-butylimidazolium-based ionic liquids. wikipedia.orgresearchgate.net Studies have shown that ionic liquids like 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) can effectively catalyze the regiospecific synthesis of quinolines under mild conditions without the need for traditional hazardous acid or base catalysts. wikipedia.orgresearchgate.net A significant advantage of this methodology is the ability to recover and reuse the ionic liquid for several cycles without a discernible loss in activity, enhancing the economic and environmental viability of the process. researchgate.net

Table 2: Ionic Liquid-Promoted Synthesis of Quinolines

| Ionic Liquid | Reaction Type | Reactants | Key Feature | Reference |

| [Hbim]BF₄ | Friedländer Annulation | o-amino substituted aromatic carbonyls, Ketones | Acts as promoter and recyclable solvent | wikipedia.orgresearchgate.net |

| Various | α-chymotrypsin-catalyzed Friedländer Condensation | 2-aminoaryl ketone, α-methylene ketone | Enhanced enzyme activity vs. organic solvents | researchgate.net |

| TiO₂-[bip]-NH₂⁺ HSO₄⁻ | Friedländer Annulation | 2-aminoarylketones, Ketone with active α-methylene | Heterogeneous catalyst, solvent-free conditions | nih.gov |

Photocatalytic Synthesis

Visible-light photocatalysis represents a powerful and sustainable strategy for driving organic transformations, utilizing light as an abundant and clean energy source. organic-chemistry.org This approach allows for reactions to proceed under exceptionally mild conditions, often at room temperature, with high selectivity. nih.gov

Recent advancements have demonstrated the synthesis of quinolines via photocatalytic methods. One such approach involves the Povarov reaction, a [4+2] cycloaddition, which can be achieved using a dual-catalyst system comprising a photocatalyst (like an Iridium or Ruthenium complex) and a proton reduction cocatalyst. nih.govmdpi.com This system operates under oxidant-free conditions, generating hydrogen gas as the only byproduct, which exemplifies its high atom economy. nih.gov Another green photocatalytic method employs visible light to mediate the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides, offering a reagent-free and highly efficient alternative to conventional methods. organic-chemistry.org These light-mediated processes are often scalable and tolerate a wide range of functional groups, showcasing their robustness. organic-chemistry.org

Table 3: Photocatalytic Methodologies in Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Conditions | Key Feature | Reference |

| Ru or Ir photocatalyst, Co cocatalyst | Povarov Reaction/Oxidation | N-alkyl anilines or Anilines + Aldehydes | Blue LEDs, Room Temp. | Oxidant-free, H₂ byproduct | nih.gov |

| Not specified | Rearrangement | Quinoline-N-oxides | Visible light | Reagent-free, atom economical | organic-chemistry.org |

| Iridium photocatalyst | Cyclization | 2-vinylanilines, Conjugated aldehydes | Light-mediated | Atom economical, excellent site selectivity |

Regioselective Functionalization Strategies for Halogenated Methoxyquinolines

The precise installation of substituents onto the quinoline scaffold is critical for tuning its chemical and biological properties. Regioselective strategies allow for the controlled introduction of functional groups at specific positions.

Introduction of Chlorine Substituents at C-3 and C-4 Positions

The introduction of chlorine atoms at the C-3 and C-4 positions of a methoxyquinoline core is a key step in the synthesis of the target compound. A common and effective method for chlorination involves the use of phosphorus oxychloride (POCl₃). For example, in the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a related heterocyclic system, the corresponding dione (B5365651) precursor is refluxed with POCl₃ to install the chloro groups.

A multi-step strategy has been documented for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. This process starts with a cyclization to form the quinolinone ring, followed by nitration to introduce a nitro group at the C-3 position. The final step is a chlorination reaction, typically with POCl₃, which converts the hydroxyl group at C-4 into a chlorine substituent. Another powerful method involves the reaction of quinoline N-oxides with sulfonyl chlorides. This metal-free, one-pot reaction can achieve chemo- and regioselective synthesis of C4-chlorides and C3-sulfonate esters, demonstrating a modern approach to functionalizing these specific positions.

Incorporation of Methoxy (B1213986) Groups at the C-6 Position

The methoxy group at the C-6 position is often incorporated from the very beginning of the synthetic sequence by selecting an appropriately substituted starting material. A widely used precursor is 4-methoxyaniline (p-anisidine). This molecule contains the methoxy group in the desired position relative to the amine, which will ultimately form part of the quinoline's benzene (B151609) ring. By using this starting material in a cyclization reaction, such as a reaction with ethyl acetoacetate (B1235776) in polyphosphoric acid, the 6-methoxy-quinolinone core is directly assembled.

While building the ring from a pre-functionalized aniline is common, direct methoxylation of the quinoline ring is also possible. Research has demonstrated the direct methoxylation at the C-5 and C-6 positions of quinolines using methanol, with additives like PtCl₂ facilitating the reaction to give methoxylated products in moderate to high yields.

Derivatization and Scaffold Modification of the this compound Nucleus

The two chlorine atoms on the this compound nucleus serve as versatile handles for further chemical modification, allowing for the construction of a diverse library of derivatives. The differing electronic environments of the C-3 and C-4 positions enable selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-4 position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C-3. This enhanced reactivity is analogous to that observed in 2,4-dichloroquinazolines, where nucleophilic attack occurs preferentially at the 4-position. mdpi.com This regioselectivity is attributed to the greater ability of the heterocyclic nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C-4.

This reactivity allows for the selective introduction of a wide range of nucleophiles at the C-4 position while leaving the C-3 chlorine intact. Documented nucleophiles used in similar systems include:

Amines: Primary and secondary aliphatic and aromatic amines can displace the C-4 chloride to form 4-aminoquinoline (B48711) derivatives. nih.govmdpi.com

Thiols: Thiophenols and other sulfur nucleophiles can react to yield 4-thioether-substituted quinolines. nih.gov

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.org Both the C-3 and C-4 chloro substituents on the quinoline nucleus can serve as electrophilic partners in these reactions, coupling with organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl groups. wikipedia.org

Given the higher reactivity of the C-4 position, it is often possible to achieve selective mono-coupling at this site by carefully controlling the reaction conditions (e.g., catalyst, base, temperature, and reaction time). mdpi.com Subsequent, more forcing conditions could then enable a second coupling at the less reactive C-3 position, providing a pathway to differentially substituted quinolines. The Suzuki reaction is known for its broad functional group tolerance and mild reaction conditions, making it a highly valuable method for the late-stage diversification of the this compound scaffold. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 3,4 Dichloro 6 Methoxyquinoline

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Reactivity at Chloro-Substituted Centers (C-3, C-4)

The presence of two chlorine atoms at the C-3 and C-4 positions of the quinoline ring in 3,4-dichloro-6-methoxyquinoline makes it a versatile substrate for nucleophilic substitution reactions. The chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the one at the C-3 position. This enhanced reactivity is attributed to the electronic influence of the quinoline ring nitrogen, which activates the C-4 position towards substitution.

Studies on related chloro-substituted quinolines and pyrano[3,2-c]quinolines have demonstrated that the C-4 chloro substituent can be readily displaced by various nucleophiles. For instance, in 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the chlorine atom at the 4-position undergoes substitution with nucleophiles such as sodium azide (B81097), amines, thiophenol, and malononitrile. researchgate.net Similarly, in the case of 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack by amines occurs selectively at the C-4 position. mdpi.com This selectivity is a common feature in quinoline chemistry, where the C-4 position is electronically favored for nucleophilic substitution.

The reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with binucleophilic reagents like hydrazine (B178648) hydrate (B1144303) can lead to more complex transformations involving ring-opening and subsequent ring-closure (RORC), resulting in the formation of novel heterocyclic systems. researchgate.net While these examples are from related heterocyclic systems, they provide valuable insights into the expected reactivity of the C-4 chloro group in this compound.

Influence of the Methoxy (B1213986) Group on Ring Activation/Deactivation

However, the effect of substituents on the reactivity of the quinoline ring can be complex. In some cases, the presence of a methoxy group has been observed to have a modest impact on the yield of certain reactions. For example, in the C2-amination of quinoline N-oxides, a 6-methoxy substituent resulted in a lower yield compared to other substituted derivatives, possibly due to a reduction in the reactivity of the C2-H bond. mdpi.com Conversely, in other transformations, such as the photo-induced ring expansion of azidoquinolines, a 6-methoxy group has been shown to significantly increase the yields of the resulting pyridoazepines. rsc.org

It is important to note that while the methoxy group is generally considered an EDG, its influence on the reactivity of specific positions can be nuanced and dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Aromatic Substitution Reactions on the Quinoline System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. minia.edu.egresearchgate.netyoutube.commasterorganicchemistry.com In the quinoline system, the benzene (B151609) ring is generally favored for electrophilic attack over the pyridine (B92270) ring. The presence of substituents on the benzene ring, such as the methoxy group in this compound, directs the position of incoming electrophiles.

The methoxy group at C-6 is an activating, ortho-, para-directing group for electrophilic aromatic substitution. nih.gov This means it will direct incoming electrophiles primarily to the C-5 and C-7 positions. The directing effect of the methoxy group is a well-established principle in aromatic chemistry. libretexts.org

Photochemical Reactivity and Stability Assessments

The photochemical behavior of quinoline derivatives is an area of active research. Ultraviolet (UV) irradiation can induce various transformations in these molecules. For instance, studies on 6-methoxyquinoline (B18371) have shown that UV irradiation leads to a decrease in its fluorescence intensity, following apparent first-order rate constants of photolysis. researchgate.net

In the case of azido-substituted methoxyquinolines, photochemical reactions can lead to ring expansion, forming methoxypyridoazepines. rsc.org The presence of the methoxy group can significantly influence the efficiency of these photo-induced transformations. rsc.org

Oxidative and Reductive Transformations

The quinoline ring system can undergo both oxidative and reductive transformations. The specific outcome of these reactions depends on the nature of the oxidizing or reducing agents and the substituents present on the ring.

Oxidative transformations of quinoline derivatives can lead to the formation of various products, including quinones and other oxidized species. In some biological systems, oxidative processes can generate reactive intermediates. nih.gov The methoxy group, being electron-donating, might influence the susceptibility of the aromatic ring to oxidation.

Reductive transformations of chloro-substituted aromatic compounds can lead to dehalogenation. For instance, the degradation of 3,4-dichloroaniline (B118046) has been shown to involve dehalogenation and hydroxylation steps. sigmaaldrich.com It is plausible that under appropriate reductive conditions, one or both of the chlorine atoms in this compound could be removed.

Thermal Stability and Degradation Pathways

The thermal stability of organic compounds is a crucial parameter, often assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). dtic.milresearchgate.netcore.ac.uk The decomposition temperature and degradation pathways are influenced by the molecular structure and the presence of various functional groups.

For halogenated aromatic compounds, thermal degradation can involve the cleavage of carbon-halogen bonds. The presence of multiple chlorine atoms in this compound suggests that dehalogenation could be a primary degradation pathway at elevated temperatures.

The degradation of related dichloromethylcatechols has been studied, revealing complex metabolic routes involving ring cleavage and the formation of various intermediates. nih.govnih.gov While these are biological degradation pathways, they can provide insights into the potential chemical instability of the dichlorinated aromatic ring under certain conditions. The methoxy group may also influence the thermal stability, though its specific effect on the degradation of this particular compound requires experimental investigation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. While specific experimental data for 3,4-Dichloro-6-methoxyquinoline is not publicly available in the referenced literature, a theoretical analysis suggests a distinct pattern of signals. The aromatic protons on the quinoline (B57606) ring system and the protons of the methoxy (B1213986) group would each produce characteristic signals. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. The methoxy group would appear as a singlet, integrating to three protons, typically in the upfield region of the aromatic signals. The protons on the benzene (B151609) ring of the quinoline would likely exhibit coupling patterns (e.g., doublets, doublet of doublets) depending on their positions relative to each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons bonded to the electronegative chlorine and oxygen atoms would be expected to resonate at lower field (higher ppm values). The spectrum would show signals for the nine carbons of the quinoline core and one for the methoxy group carbon.

Advanced NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a combination of two-dimensional (2D) NMR experiments is essential.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings within the molecule. Cross-peaks in the 2D plot indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This would be crucial for assigning the positions of the aromatic protons on the quinoline ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₇Cl₂NO), HRMS would provide an exact mass measurement that corresponds to this specific formula, confirming the elemental composition. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, where the M+2 peak would have an intensity of approximately two-thirds that of the molecular ion peak (M+).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze mixtures, determine the purity of a compound, and provide molecular weight information. In the context of characterizing this compound, an LC-MS analysis would first involve passing the sample through an LC column to separate it from any impurities or starting materials. The eluent from the column would then be introduced into the mass spectrometer, which would provide the mass spectrum of the pure compound, confirming its molecular weight. While specific LC-MS data for this compound is not detailed in the available literature, patent documents describe the use of LCMS for the characterization of related compounds, such as this compound-7-carbonitrile. epo.orggoogleapis.com This indicates that the technique is a standard method for the analysis of such quinoline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves to both ascertain the purity of the compound and to provide information about its molecular weight and fragmentation pattern, which aids in structural elucidation. nih.gov

During GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their volatility and interaction with the stationary phase of the GC column. For a compound like this compound, a non-polar capillary column is typically employed. The oven temperature is programmed to increase gradually, allowing for the separation of the target compound from any impurities or starting materials. nih.gov

Once the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), causing the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint of the compound. nih.govnih.gov The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Further fragmentation would likely involve the loss of the methoxy group, chlorine atoms, and cleavage of the quinoline ring system, providing valuable structural information.

| Parameter | Typical Value/Condition |

| GC Column | Non-polar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Data Analysis | Comparison of mass spectrum with spectral libraries (e.g., NIST) |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). The IR spectrum of this compound provides key information about the functional groups present in the molecule.

The analysis of the IR spectrum of this compound would reveal characteristic absorption bands. The presence of the aromatic quinoline ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would be expected to appear in the 1250-1000 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region of the spectrum.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Cl Stretch | 850 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the quinoline ring system. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. The solvent used for the analysis can also influence the position of the absorption bands. The spectrum is typically recorded by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring the absorbance as a function of wavelength. researchgate.net

| Transition Type | Expected Wavelength Range (nm) |

| π → π* | 250 - 400 |

X-ray Crystallography for Solid-State Structure Determination

The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. sciencemuseum.org.uk By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule. mpg.de X-ray crystallography can also reveal details about intermolecular interactions, such as packing forces and potential hydrogen bonding, within the crystal lattice. weizmann.ac.il

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic repeating shape of the crystal lattice. |

| Space Group | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and will therefore elute later than more polar impurities. The separated components are detected as they exit the column, typically by a UV detector set at a wavelength where the compound absorbs strongly. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. avantorsciences.com

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 0.5 - 1.5 mL/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of a reaction, identifying compounds, and determining the purity of a substance. khanacademy.orgresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360), is coated onto a solid support like a glass or aluminum plate. researchgate.net

A small spot of the sample solution is applied to the bottom of the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, carrying the sample components with it. khanacademy.orgyoutube.com Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. youtube.com For this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be used as the mobile phase.

After development, the separated spots can be visualized under UV light (if the compound is UV-active) or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to identify the compound by comparison with a standard. youtube.com The presence of multiple spots indicates the presence of impurities.

| TLC Parameter | Description |

| Stationary Phase | Silica gel or alumina coated on a plate. researchgate.net |

| Mobile Phase | A mixture of organic solvents (e.g., Hexane/Ethyl Acetate). |

| Visualization | UV light (254 nm) or chemical staining. |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. youtube.com |

Fluorimetric Analysis for Trace Detection and Photochemical Studies

Fluorimetric analysis is a powerful technique for the detection of trace amounts of fluorescent compounds and for investigating their photochemical behavior. The inherent fluorescence of the quinoline nucleus, arising from its aromatic structure, makes it a suitable candidate for such studies. The presence of substituents, such as the methoxy and chloro groups in this compound, is expected to modulate these photophysical properties. While direct fluorimetric data for this compound is not extensively available in the public domain, analysis of related compounds provides significant insights into its potential fluorescence characteristics and applications.

The fluorescence of quinoline and its derivatives is attributed to π-π* transitions within the aromatic system. researchgate.net This property is highly sensitive to the molecular environment and the nature of substituents on the quinoline ring. For instance, the introduction of a methoxy group at the 6-position, as seen in 6-methoxyquinoline (B18371), has been a subject of photophysical studies. researchgate.netresearchgate.net Research indicates that the fluorescence of 6-methoxyquinoline is influenced by solvent polarity, with a red shift observed in the emission maximum as solvent polarity increases. researchgate.net This solvatochromic effect suggests the potential of such compounds in sensing applications.

Furthermore, studies on chloro-substituted quinolines have demonstrated their utility in fluorimetric analysis. For example, 4,7-dichloroquinoline (B193633) has been shown to form a highly fluorescent photoproduct upon ultraviolet irradiation, making photochemical-fluorimetry a viable method for its analysis. researchgate.net This suggests that the chlorine atoms in this compound could influence its photochemical reactivity and potentially lead to fluorescent products upon irradiation. The combination of a methoxy group and chloro-substituents on the quinoline ring suggests that this compound likely possesses intrinsic fluorescence that could be exploited for trace detection.

The high sensitivity of fluorescence spectroscopy makes it an ideal method for determining minute quantities of fluorescent analytes. For methoxy-substituted quinolines, fluorimetric detection limits at the picomole or nanogram level have been reported, highlighting the potential for developing sensitive analytical methods. researchgate.net Given these findings, it is plausible that this compound could be detected at very low concentrations using fluorimetric techniques. The development of such a method would involve the determination of its optimal excitation and emission wavelengths, as well as an investigation into the effects of pH and solvent on its fluorescence intensity.

Photochemical studies on related quinoline derivatives have revealed that UV irradiation can lead to either a decrease in fluorescence intensity (photodegradation) or the formation of new fluorescent species (photoproducts). researchgate.net In the case of 6-methoxyquinoline, UV irradiation has been observed to decrease its fluorescence intensity, following apparent first-order rate constants of photolysis. researchgate.net Conversely, for 4,7-dichloroquinoline, irradiation leads to the formation of a highly fluorescent photoproduct. researchgate.net These contrasting behaviors underscore the significant influence of substituent patterns on the photochemical pathways of quinoline derivatives. Therefore, a comprehensive photochemical study of this compound would be necessary to elucidate its specific behavior upon UV exposure and to explore its potential in applications such as photochemical sensing or degradation studies.

The table below summarizes key findings from fluorimetric and photochemical analyses of compounds structurally related to this compound, providing a basis for predicting its behavior.

| Compound | Analytical Method | Key Findings | Reference |

| 6-Methoxyquinoline | Spectrophotofluorimetry | UV irradiation decreases fluorescence intensity. Very low fluorimetric detection limits (picomole/ng level). | researchgate.net |

| Picosecond Transient Absorption Spectroscopy | Studied photophysical properties in various solvents and pH conditions. | researchgate.net | |

| Steady-state and time-resolved fluorescence | Fluorescence is sensitive to the surrounding solvent environment. | researchgate.net | |

| 4,7-Dichloroquinoline | Photochemical-fluorimetry | Forms a highly fluorescent photoproduct upon UV irradiation. | researchgate.net |

| 5-Chloro-8-hydroxyquinoline | Spectrofluorimetry | Exhibits intense luminescence when complexed with metal ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺. | nih.gov |

| Quinoline-based thiazole (B1198619) derivatives | Fluorescence Spectrometry | Used for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. | acs.org |

This interactive data table allows for the comparison of findings across different quinoline derivatives, highlighting the general trends that could be expected for this compound. The collective evidence strongly suggests that this compound is a promising candidate for trace detection and photochemical studies using fluorimetric techniques.

Computational and Theoretical Investigations of 3,4 Dichloro 6 Methoxyquinoline

Theoretical Studies on Reaction Mechanisms and Energetic Profiles

Theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of chemical reactions and determining the energetic feasibility of different reaction pathways. nih.govrsc.org Such studies involve calculating the geometries of reactants, transition states, and products, allowing for a detailed understanding of the reaction coordinates and activation energies. For complex heterocyclic systems like quinoline (B57606) derivatives, these computational approaches can predict the most likely sites for electrophilic or nucleophilic attack and map out the steps involved in their synthesis or transformation. rsc.org

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs), provide quantitative measures of a molecule's stability and reactivity. nih.govrsc.org Key parameters include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), chemical hardness (η), and softness (S). A smaller energy gap generally corresponds to higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.govrsc.org

While specific DFT studies detailing the reaction mechanisms and energetic profiles of 3,4-Dichloro-6-methoxyquinoline are not prominent in the reviewed literature, the methodologies are well-established through research on analogous quinoline structures. nih.govrsc.org For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the optimized geometries and global reactivity indices for various novel quinoline derivatives, providing insight into their relative stability and reactivity. nih.govrsc.org

Table 1: Representative Global Reactivity Descriptors for Quinoline Derivatives (Illustrative) This table illustrates the types of parameters calculated in theoretical studies of quinoline derivatives to predict their reactivity. The values presented are for representative compounds from the literature to demonstrate the methodology.

| Compound Class | Parameter | Calculated Value | Significance |

| Substituted Pyrido[2,3-d]pyrimidines | Energy Gap (ΔE) | 3.995 eV | Indicates high stability rsc.org |

| Substituted Pyridines | Energy Gap (ΔE) | 2.783 eV | Indicates higher reactivity rsc.org |

| Substituted Pyrido[2,3-d]pyrimidines | Hardness (η) | 1.998 eV | Correlates with greater stability rsc.org |

| Substituted Pyridines | Softness (S) | 0.719 eV⁻¹ | Correlates with higher reactivity rsc.org |

Data sourced from studies on related heterocyclic compounds to illustrate the computational approach. rsc.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. illinois.edu These materials are vital for modern technologies like optical data storage, signal processing, and telecommunications. nih.govtcichemicals.com Organic molecules, particularly those with extensive π-conjugated systems, are of great interest for NLO applications due to their potential for large and rapid nonlinear responses. nih.govtcichemicals.com The delocalization of π-electrons in these systems can lead to significant changes in dipole moments upon excitation, a key factor for NLO activity. illinois.edunih.gov

The quinoline ring system, being an electron-deficient aromatic structure, serves as a good building block for NLO materials. nanobioletters.com Theoretical calculations are a primary tool for predicting the NLO properties of new molecules. nih.gov Key parameters computed include the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and second-order nonlinear optical responses, respectively. nanobioletters.com

Computational studies on quinoline derivatives have shown their potential as NLO materials. For instance, theoretical calculations on 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ), a related heterocyclic compound, were performed using the DFT_B3PW91_SDD method. nanobioletters.com The results indicated a remarkable NLO response, with a calculated first hyperpolarizability (β) approximately 12 times that of urea (B33335), a standard reference material for NLO studies. nanobioletters.com Such findings highlight the promise of quinoline-based structures in the design of new materials for NLO devices. nanobioletters.com

While the quinoline framework is a promising scaffold for NLO materials, specific computational or experimental studies on the NLO properties of this compound itself were not identified in the reviewed sources. However, the established performance of similar molecules suggests it could be a candidate for future investigation.

Table 2: Calculated NLO Properties of a Representative Pyranoquinoline Derivative vs. Urea

| Compound | Total Dipole Moment (TDM) | First Hyperpolarizability (β_tot) | Comparison |

| Urea (Reference) | ~0.37 x 10⁻³⁰ esu | Standard reference material | |

| DCPQ | 7.64 D nanobioletters.com | 4.29 x 10⁻³⁰ esu nanobioletters.com | ~12 times the β value of urea nanobioletters.com |

This table compares the calculated NLO properties of a reference compound with a complex quinoline derivative to demonstrate the potential of this molecular class.

Biological Activity and Mechanistic Elucidation of Halogenated Methoxyquinolines

Antimicrobial Activities

Halogenated quinolines have garnered attention for their potential as antimicrobial agents, demonstrating the ability to combat both drug-resistant and tolerant bacteria. nih.gov The introduction of halogen atoms to the quinoline (B57606) scaffold is a key strategy in the development of potent antibacterial compounds. nih.gov

Antibacterial Efficacy and Spectrum

While specific studies on the antibacterial activity of 3,4-Dichloro-6-methoxyquinoline are not extensively detailed in the available research, the broader class of halogenated quinolines has shown significant efficacy. For instance, certain halogenated quinolines are effective against drug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The antibacterial activity of quinoline derivatives is often broad-spectrum, targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, Murrayaquinone A, a related carbazoloquinone, has shown activity against both Escherichia coli and Staphylococcus aureus. nih.gov The substitution pattern on the quinoline ring, including the presence and position of halogens and methoxy (B1213986) groups, plays a crucial role in determining the antibacterial potency and spectrum. nih.gov

Table 1: Antibacterial Activity of a Related Quinolone Compound

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Murrayaquinone A | Staphylococcus aureus | 50 µg/mL. nih.gov |

| Murrayaquinone A | Escherichia coli | Active (MIC not specified). nih.gov |

Antifungal Properties

The antifungal potential of halogenated quinolines and related structures has been documented. For example, some novel 7-methoxyquinoline (B23528) derivatives have demonstrated activity against fungal strains like Candida albicans. nih.gov Similarly, certain 1,2,3-triazole analogues containing a dichloro-substituted phenyl ring exhibit antifungal activity against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. researchgate.net The volatile compound 3,5-dichloro-4-methoxybenzaldehyde, which shares some structural similarities, has shown remarkable inhibitory activity against the conidial germination of plant-pathogenic fungi at very low concentrations. nih.gov This suggests that the combination of dichloro and methoxy substitutions can be favorable for antifungal action.

Antimycobacterial and Antitubercular Activity

Quinolone derivatives are recognized for their antimycobacterial properties. nih.gov Natural products containing fused-nitrogen heterocycles, a core feature of quinolines, have been a source of compounds with antitubercular activity against Mycobacterium tuberculosis. mdpi.com While direct data on this compound is scarce, screening of diverse compound libraries, including quinolones, has been a strategy for identifying new leads against Mycobacterium ulcerans, a relative of M. tuberculosis. nih.gov This indicates the potential of the quinoline scaffold in developing new antitubercular agents.

Proposed Mechanisms of Action (e.g., DNA Gyrase/Topoisomerase IV Inhibition, cell membrane disruption)

The primary antibacterial mechanism for quinolones involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govmdpi.com These enzymes are critical for DNA replication, recombination, and repair. mdpi.com Quinolones are thought to stabilize the complex formed between these enzymes and DNA, leading to a halt in DNA synthesis and ultimately bacterial cell death. It is believed that quinolones chelate with magnesium ions that are crucial for the function of these enzymes. mdpi.com

Another proposed mechanism of action for some antimicrobial compounds is the disruption of the cell membrane. While not the primary mechanism for most quinolones, alterations in membrane chemistry can be a consequence of their activity or a secondary mode of action. nih.gov For other related compounds, such as halogenated quinones, the generation of reactive oxygen species like singlet oxygen has been identified as a mechanism for their activity. rsc.org

Anticancer Potential

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A549, PC-3)

The cytotoxic effects of various quinoline and related heterocyclic compounds have been evaluated against a range of human cancer cell lines. While specific data for this compound is limited in the public domain, related structures show promising anticancer activity.

For instance, aporphine (B1220529) alkaloids, which share a fused heterocyclic ring system, have demonstrated cytotoxicity against human colon cancer cell lines HCT-116 and Caco-2. nih.gov The potency of some of these compounds was found to be comparable to the established anticancer drug, etoposide. nih.gov Studies on other heterocyclic compounds have shown significant cytotoxic activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines. semanticscholar.org For example, certain plastoquinone (B1678516) analogues have exhibited notable cytotoxicity toward HCT-116 (IC₅₀ = 5.11 ± 2.14 μM) and MCF-7 (IC₅₀ = 6.06 ± 3.09 μM) cells. nih.gov Chalcone (B49325) derivatives have also shown cytotoxic effects against MCF-7 cells. researchgate.net

The data below from related compounds illustrates the potential of this chemical class.

Table 2: In Vitro Cytotoxicity of Related Compounds Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon) | 5.11 ± 2.14. nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 (Breast) | 6.06 ± 3.09. nih.gov |

| Aporphine Derivative | HCT-116 (Colon) | 23-38. nih.gov |

| Aporphine Derivative | Caco-2 (Colon) | 23-38. nih.gov |

| Pancratium zeylanicum Bulb Extract | A549 (Lung) | 133.09 µg/mL. semanticscholar.org |

| Pancratium zeylanicum Bulb Extract | MCF-7 (Breast) | 264.46 µg/mL. semanticscholar.org |

These findings suggest that the core structure of this compound may possess anticancer properties, warranting further investigation into its specific cytotoxic profile against various cancer cell lines.

Mechanisms of Action

Current scientific literature does not provide specific data on the mechanisms of action of this compound concerning DNA binding, induction of apoptosis, cell cycle arrest, or the generation of oxidative stress. While related quinoline compounds have been investigated for such properties, no studies focusing on this compound in these contexts were identified.

Tyrosine Kinase Inhibition

There is no available research detailing the inhibitory activity of this compound against the specified tyrosine kinases. While various quinoline derivatives have been explored as tyrosine kinase inhibitors, specific data for this compound is not present in the current scientific literature.

Table 1: Tyrosine Kinase Inhibition Profile of this compound

| Tyrosine Kinase | Inhibition Data (IC₅₀) |

| EGFR | No data available |

| VEGFR-2 | No data available |

| FGFR | No data available |

| RET | No data available |

| PDGFRa | No data available |

| KIT | No data available |

Inhibition of Other Key Enzymes

A review of published studies indicates a lack of information regarding the inhibitory effects of this compound on carbonic anhydrase, DT-diaphorase, steroid sulfatase, or aromatase. Although some quinoline-based molecules have been assessed for their impact on such enzymes, no specific findings for this compound have been reported.

Table 2: Inhibition of Other Key Enzymes by this compound

| Enzyme | Inhibition Data |

| Carbonic Anhydrase | No data available |

| DT-Diaphorase | No data available |

| Steroid Sulfatase | No data available |

| Aromatase | No data available |

Antimalarial Activity

There are no published studies specifically investigating the antimalarial properties of this compound. The field of antimalarial research has extensively studied other quinoline derivatives, but data for this particular compound is absent from the available literature.

Antiviral Properties

Specific investigations into the antiviral effects of this compound, including its potential to inhibit HIV-1 reverse transcriptase, have not been reported in the scientific literature. While the broader class of quinolines has been a source of antiviral compounds, research has not extended to this specific molecule.

Anti-inflammatory and Analgesic Effects

A thorough search of scientific databases reveals no studies dedicated to the anti-inflammatory or analgesic properties of this compound.

Neuropharmacological Activities

There is currently no available research on the neuropharmacological activities of this compound, including its potential as an anticonvulsant or in the context of anti-Alzheimer's disease research.

Structure Activity Relationship Sar Studies for 3,4 Dichloro 6 Methoxyquinoline Analogs

Influence of Halogen Substituents on Biological Activity

Halogen atoms, particularly chlorine and fluorine, are common substituents in pharmacologically active molecules. Their introduction into the quinoline (B57606) ring system can significantly modulate physicochemical properties such as lipophilicity, electronic character, and metabolic stability, thereby influencing biological activity. researchgate.neteurochlor.org

The positions of chlorine atoms on the quinoline ring are crucial in determining the biological effects of the resulting compounds. For instance, in a series of azetidine-2-one scaffold-based quinoline derivatives, compounds with a chlorine atom at the C-3 position demonstrated significant anti-inflammatory properties. biointerfaceresearch.com The electron-withdrawing nature of the chlorine at this position is thought to polarize the molecule in a way that enhances its interaction with biological targets. researchgate.net

Furthermore, the reactivity of the C-4 position is highlighted by the selective reaction of a halogen at this position during the synthesis of organometallic intermediates. durham.ac.uk In studies of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-withdrawing chlorine atom at the C-2 position led to a loss of activity, whereas an electron-donating group at the same position enhanced it. nih.gov This underscores the delicate electronic balance required for pharmacological efficacy and how the position of a chlorine substituent can either be beneficial or detrimental to the desired biological outcome.

The nature of the halogen substituent also plays a significant role in the biological activity of quinoline analogs. While both chlorine and fluorine are electron-withdrawing, their sizes and abilities to form hydrogen bonds differ, leading to distinct pharmacological profiles. The introduction of fluorine or chlorine can alter the polarity of a molecule, which may increase its transport rate through lipid membranes. researchgate.net

In the context of anticonvulsant quinoline derivatives, the incorporation of a fluorine atom on the benzene (B151609) ring of the quinoline structure was found to significantly enhance its anti-MES (maximal electroshock) activity. nih.gov Similarly, in the development of fungicides, fluorinated quinoline analogs have shown considerable promise. For example, Ipflufenoquin, a fluoroquinoline fungicide, and Tebufloquin, effective against rice blast, highlight the successful application of fluorine substitution in agrochemicals. mdpi.com

Conversely, in some quinoxaline (B1680401) derivatives, which are structurally related to quinolines, the substitution of a methoxy (B1213986) group with an electron-withdrawing fluorine atom was found to decrease anticancer activity. mdpi.com This indicates that the preference for chlorine versus fluorine is highly dependent on the specific biological target and the desired therapeutic effect.

Role of the Methoxy Group at C-6 on Pharmacological Profile

The methoxy group (-OCH3) at the C-6 position of the quinoline ring is a key feature in many biologically active compounds, influencing their pharmacological profiles through electronic and steric effects. 6-Methoxyquinoline (B18371) itself serves as a versatile precursor in the synthesis of a variety of compounds with therapeutic potential, including anticancer and anti-inflammatory agents. nbinno.comsigmaaldrich.comsigmaaldrich.com

SAR studies have shown that the presence of a methoxy group at C-6 is not always essential for certain activities, such as the antimalarial properties of quinine, where its replacement with a chloro group can enhance activity. nih.gov However, in other contexts, the C-6 methoxy group is crucial. For example, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, a class of compounds with anticancer potential, the presence of a methoxy group at the 9-position (which corresponds to the 6-position in the quinoline numbering) was found to be a significant factor in their antimigratory activity. researchgate.net

Furthermore, in the development of P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer, 6-methoxy-2-arylquinoline analogs have been designed and synthesized. nih.gov The methoxy group at C-6 is a common feature in several known P-gp inhibitors with a quinoline scaffold. nih.gov In the pursuit of imaging agents for Parkinson's disease, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed, with the 6-methoxy group on the quinoline ring being a key structural element for binding to α-synuclein aggregates. mdpi.com The replacement of this methoxy group with other substituents like -SCH3 or -CH3 resulted in lower binding affinities. mdpi.com

The following table summarizes the activity of some 6-methoxyquinoline derivatives.

| Compound | Biological Activity | Reference |

| 6-methoxy-2-arylquinoline analogs | P-glycoprotein inhibitors | nih.gov |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives | α-synuclein aggregate imaging agents | mdpi.com |

| 9-methoxy-pyrimido[4,5-c]quinolin-1(2H)-ones | Antimigratory activity in cancer cells | researchgate.net |

Contributions of Substituents at Other Quinoline Positions (C-2, C-5, C-7, C-8)